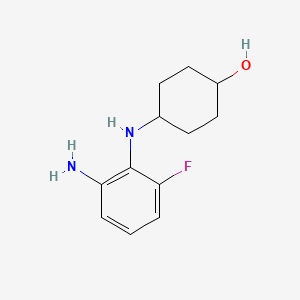
4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a synthetic organic compound that holds significant potential in various scientific fields. It is characterized by its pyridine, pyrrolidine, and imidazole rings, which lend it unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Pyrrolidine Derivative Synthesis
The synthesis begins with the preparation of a pyrrolidine derivative through a condensation reaction involving a pyrrolidine ring and an appropriate carbonyl-containing compound.
Step 2: Pyridine Substitution
The methylated pyridine moiety is introduced via a nucleophilic substitution reaction, facilitated by appropriate catalysts and solvents.
Step 3: Imidazole Ring Formation
The imidazole ring is incorporated through cyclization, often under heated conditions and in the presence of a suitable base.
Industrial Production Methods
The industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes with optimizations for yield and purity. Commonly, automated reactors and stringent quality controls are in place to ensure consistency.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, especially at the pyrrolidine ring.
Reduction: : Reduction reactions can target the carbonyl groups.
Substitution: : The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC or KMnO₄ in appropriate solvents.
Reduction: : Catalytic hydrogenation using Pd/C or reduction with LiAlH₄.
Substitution: : Halogenating agents or bases like NaH in polar aprotic solvents.
Major Products Formed from These Reactions
Depending on the reaction, products can range from oxidized aldehyde or ketone derivatives, reduced alcohol forms, or substituted aromatic compounds.
科学研究应用
Chemistry
Used in the study of heterocyclic chemistry, aiding in the synthesis of complex molecular structures.
Biology
Functions as a ligand in biochemical studies, exploring enzyme binding and inhibition.
Medicine
Potential therapeutic agent in drug discovery, targeting various biological pathways.
Industry
Employed in the manufacture of specialty chemicals and advanced materials.
作用机制
Molecular Targets: : This compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : The imidazole ring often interacts with enzymatic active sites, while the pyridine and pyrrolidine rings facilitate binding and transport within biological systems.
相似化合物的比较
Similar Compounds
4-(3-((2-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
5-(3-((5-ethylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
Highlighting Uniqueness
Compared to similar compounds, 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one possesses a unique combination of substituents that enhance its binding affinity and specificity in biochemical applications, making it a valuable tool in scientific research.
There you have it! This comprehensive breakdown should give you a solid foundation to explore this compound further. Intrigued by anything specific here?
属性
IUPAC Name |
4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-2-3-12(15-6-9)21-10-4-5-18(8-10)13(19)11-7-16-14(20)17-11/h2-3,6-7,10H,4-5,8H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXHSHZEJBURLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2939312.png)
![6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2939313.png)
![(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2939314.png)
![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)





![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)
![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)


![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
